molecular formula C12H23FO2 B13327995 tert-Butyl 8-fluorooctanoate

tert-Butyl 8-fluorooctanoate

Cat. No.: B13327995
M. Wt: 218.31 g/mol
InChI Key: DXKWVHSAPIOVKG-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluorooctanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and an 8-fluorooctanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-fluorooctanoate typically involves the esterification of 8-fluorooctanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

General Reactivity of tert-Butyl Esters

tert-Butyl esters are widely used as protecting groups for carboxylic acids due to their stability under basic and nucleophilic conditions. Their cleavage typically occurs under acidic conditions via SN1 mechanisms, as observed in analogous systems like tert-butyl chloride . For tert-butyl 8-fluorooctanoate, expected reactions include:

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the ester carbonyl followed by formation of a tertiary carbocation intermediate (SN1 pathway), as seen in tert-butyloxonium ion decomposition .

  • Products : 8-Fluorooctanoic acid and tert-butanol.

  • Conditions : Concentrated HCl or H₂SO₄ at elevated temperatures (50–100°C).

(CH3)3COOCRFH+(CH3)3COH+RFCOOH\text{(CH}_3\text{)}_3\text{COOCR}_F \xrightarrow{\text{H}^+} \text{(CH}_3\text{)}_3\text{COH} + \text{R}_F\text{COOH}

Transesterification

  • Reagents : Alcohols (e.g., methanol, ethanol) in acidic or basic media.

  • Example :

    (CH3)3COOCRF+ROHROOCRF+(CH3)3COH\text{(CH}_3\text{)}_3\text{COOCR}_F + \text{ROH} \rightarrow \text{ROOCR}_F + \text{(CH}_3\text{)}_3\text{COH}

Electrophilic Aromatic Substitution (Hypothetical)

If the fluorooctanoate chain were part of an aromatic system (not applicable here), fluorine’s meta-directing effects would apply. This is not relevant to the aliphatic structure .

Thermal Decomposition

Analogous to di-tert-butyl peroxide , thermal cleavage of the tert-butyl ester might occur at high temperatures (>150°C), generating radicals or alkenes via β-elimination. For example:

(CH3)3COOCRFΔ(CH3)2C=CH2+RFCOOH\text{(CH}_3\text{)}_3\text{COOCR}_F \xrightarrow{\Delta} \text{(CH}_3\text{)}_2\text{C=CH}_2 + \text{R}_F\text{COOH}

Comparative Stability Data

While explicit data for tert-butyl 8-fluorooctanoate is unavailable, the table below summarizes stability trends for related compounds:

Propertytert-Butyl Esters Fluorinated Carboxylic Acids
Acid Hydrolysis RateSlow (requires strong acid)Moderate (enhanced by F EWG)
Thermal StabilityHigh (decomposes >150°C)High (C–F bond stability)
Radical SusceptibilityLowLow (unless α-H present)

Scientific Research Applications

Chemistry: tert-Butyl 8-fluorooctanoate is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.

Industry: This compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as hydrophobicity and chemical resistance, making it useful in coatings, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of tert-Butyl 8-fluorooctanoate in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the fluorinated ester moiety. The presence of the tert-butyl group may also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    tert-Butyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 8-bromooctanoate: Similar structure but with a bromine atom instead of fluorine.

    tert-Butyl 8-iodooctanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: tert-Butyl 8-fluorooctanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and overall bioactivity of the compound compared to its halogenated analogs .

Properties

Molecular Formula

C12H23FO2

Molecular Weight

218.31 g/mol

IUPAC Name

tert-butyl 8-fluorooctanoate

InChI

InChI=1S/C12H23FO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3

InChI Key

DXKWVHSAPIOVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCF

Origin of Product

United States

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